2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C26H23N3O2S and its molecular weight is 441.55. The purity is usually 95%.
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Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C26H23N3O2S, with a molecular weight of approximately 441.55 g/mol. The structure includes a biphenyl moiety and a thieno[3,4-c]pyrazole ring, which are known for their pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C26H23N3O2S |
Molecular Weight | 441.55 g/mol |
CAS Number | 872596-60-6 |
Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways .
Case Study: Inhibition of BRAF(V600E)
A series of pyrazole derivatives were synthesized and evaluated for their activity against BRAF(V600E), a common mutation in melanoma. Compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. This activity is crucial for developing treatments for chronic inflammatory diseases.
Example Findings:
In vitro studies have shown that certain derivatives can significantly reduce nitric oxide production in LPS-stimulated macrophages, suggesting their potential as anti-inflammatory agents .
Antibacterial Activity
Some pyrazole derivatives exhibit antibacterial properties against a range of pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Research Insights:
A study on related compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics in specific assays .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of these compounds. Modifications at various positions on the pyrazole ring or the biphenyl substituent can lead to enhanced potency and selectivity.
Modification | Effect on Activity |
---|---|
Methoxy group | Increased lipophilicity |
Substituents on biphenyl | Enhanced receptor binding |
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c1-31-22-13-11-21(12-14-22)29-26(23-16-32-17-24(23)28-29)27-25(30)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-14H,15-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHJCZLNLTHHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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